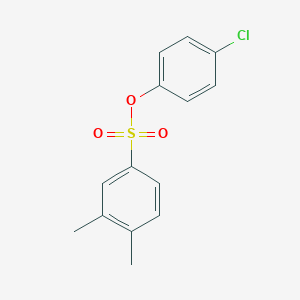
4-Chlorophenyl 3,4-dimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenyl 3,4-dimethylbenzenesulfonate, also known as CDMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonate ester that is commonly used as a reagent in organic synthesis. The purpose of
Aplicaciones Científicas De Investigación
4-Chlorophenyl 3,4-dimethylbenzenesulfonate has been used in various scientific research applications, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 4-Chlorophenyl 3,4-dimethylbenzenesulfonate is used as a reagent to introduce the sulfonyl group into organic molecules. In material science, 4-Chlorophenyl 3,4-dimethylbenzenesulfonate has been used to prepare sulfonated polymers that have potential applications in fuel cells. In medicinal chemistry, 4-Chlorophenyl 3,4-dimethylbenzenesulfonate has been used as a starting material for the synthesis of sulfonamide-based drugs.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenyl 3,4-dimethylbenzenesulfonate is not well understood. However, it is believed that 4-Chlorophenyl 3,4-dimethylbenzenesulfonate reacts with various functional groups in organic molecules, including amines, alcohols, and thiols, to form sulfonamide derivatives. These derivatives have been shown to have various biological activities, including antibacterial, antifungal, and anti-inflammatory activities.
Biochemical and Physiological Effects:
4-Chlorophenyl 3,4-dimethylbenzenesulfonate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-Chlorophenyl 3,4-dimethylbenzenesulfonate can inhibit the growth of various bacterial and fungal strains. 4-Chlorophenyl 3,4-dimethylbenzenesulfonate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, the physiological effects of 4-Chlorophenyl 3,4-dimethylbenzenesulfonate in vivo are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chlorophenyl 3,4-dimethylbenzenesulfonate has several advantages as a reagent in lab experiments. It is easy to handle, stable, and relatively inexpensive. 4-Chlorophenyl 3,4-dimethylbenzenesulfonate also has a high reactivity towards various functional groups, making it a versatile reagent in organic synthesis. However, 4-Chlorophenyl 3,4-dimethylbenzenesulfonate has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for 4-Chlorophenyl 3,4-dimethylbenzenesulfonate research. One potential direction is to explore the biological activities of 4-Chlorophenyl 3,4-dimethylbenzenesulfonate derivatives. Another direction is to investigate the potential applications of 4-Chlorophenyl 3,4-dimethylbenzenesulfonate in material science, such as the preparation of sulfonated polymers with improved properties. Additionally, further research is needed to understand the mechanism of action and physiological effects of 4-Chlorophenyl 3,4-dimethylbenzenesulfonate in vivo.
Métodos De Síntesis
4-Chlorophenyl 3,4-dimethylbenzenesulfonate can be synthesized by reacting 4-chlorophenol with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 4-Chlorophenyl 3,4-dimethylbenzenesulfonate as a white solid that is soluble in organic solvents such as dichloromethane and chloroform.
Propiedades
Nombre del producto |
4-Chlorophenyl 3,4-dimethylbenzenesulfonate |
|---|---|
Fórmula molecular |
C14H13ClO3S |
Peso molecular |
296.8 g/mol |
Nombre IUPAC |
(4-chlorophenyl) 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C14H13ClO3S/c1-10-3-8-14(9-11(10)2)19(16,17)18-13-6-4-12(15)5-7-13/h3-9H,1-2H3 |
Clave InChI |
FSHOBTBSBCCKSQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl)C |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B273384.png)

![1-[(2,5-dibromophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B273396.png)
![2-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B273399.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273417.png)
![1-[(4-isopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B273419.png)
![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273432.png)
![1-Benzyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273434.png)


![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)